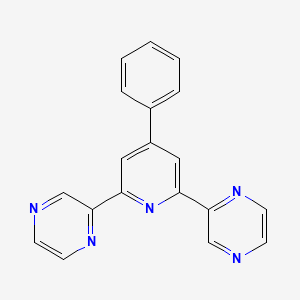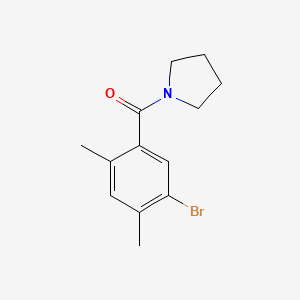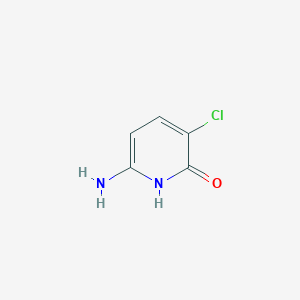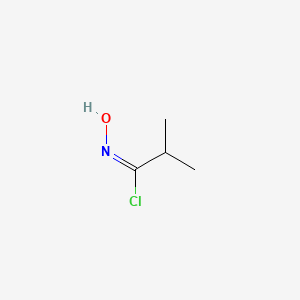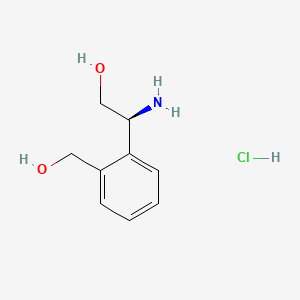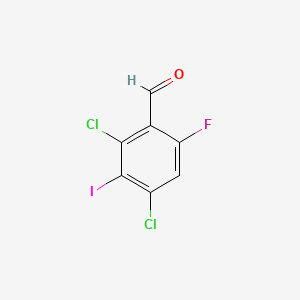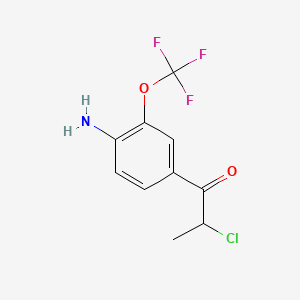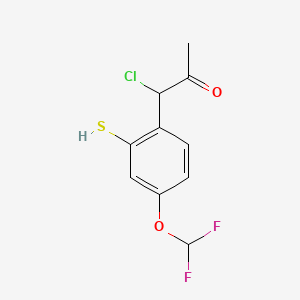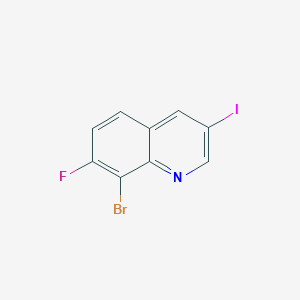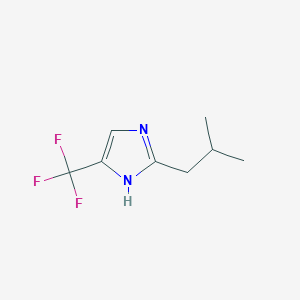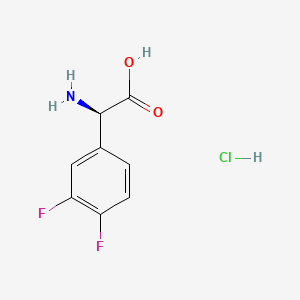
(R)-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a 3,4-difluorophenyl group attached to the alpha carbon of the amino acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,4-difluorophenylacetic acid.
Amidation: The carboxylic acid group of 3,4-difluorophenylacetic acid is converted to an amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
®-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
®-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the 3,4-difluorophenyl group enhances its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Amino-2-phenylacetic acid: Lacks the fluorine atoms, resulting in different chemical properties.
2-Amino-2-(4-fluorophenyl)acetic acid: Contains a single fluorine atom, leading to variations in reactivity and biological activity.
2-Amino-2-(3,5-difluorophenyl)acetic acid: Has fluorine atoms in different positions, affecting its chemical behavior.
Uniqueness
®-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological interactions. This structural feature enhances its potential as a versatile compound in various research applications.
特性
分子式 |
C8H8ClF2NO2 |
|---|---|
分子量 |
223.60 g/mol |
IUPAC名 |
(2R)-2-amino-2-(3,4-difluorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7F2NO2.ClH/c9-5-2-1-4(3-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1 |
InChIキー |
ZAWAVBIUCQYFHD-OGFXRTJISA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@H](C(=O)O)N)F)F.Cl |
正規SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


